Cas no 2230802-41-0 (rac-1-(1R,2R)-2-methoxycyclopentylpiperazine)

Technical Introduction: rac-1-(1R,2R)-2-Methoxycyclopentylpiperazine is a chiral piperazine derivative characterized by its stereochemically defined cyclopentyl backbone and methoxy substituent. This compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of enantioselective ligands or bioactive molecules. Its rigid cyclopentyl structure enhances conformational stability, while the methoxy group offers potential for further functionalization. The racemic mixture allows for broad utility in exploratory research, including asymmetric catalysis and medicinal chemistry studies. High purity and well-defined stereochemistry make it suitable for applications requiring precise molecular control. Storage under inert conditions is recommended to maintain stability.
rac-1-(1R,2R)-2-methoxycyclopentylpiperazine structure
2230802-41-0 structure
Product name:rac-1-(1R,2R)-2-methoxycyclopentylpiperazine
CAS No:2230802-41-0
MF:C10H20N2O
MW:184.278602600098
MDL:MFCD31700463
CID:5683385
PubChem ID:94348269

rac-1-(1R,2R)-2-methoxycyclopentylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2230802-41-0
    • EN300-2610511
    • rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
    • rac-1-(1R,2R)-2-methoxycyclopentylpiperazine
    • MDL: MFCD31700463
    • Inchi: 1S/C10H20N2O/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1
    • InChI Key: CIOPLVMHJIZENP-NXEZZACHSA-N
    • SMILES: O(C)[C@@H]1CCC[C@H]1N1CCNCC1

Computed Properties

  • Exact Mass: 184.157563266g/mol
  • Monoisotopic Mass: 184.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.5Ų
  • XLogP3: 0.4

rac-1-(1R,2R)-2-methoxycyclopentylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2610511-0.25g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
0.25g
$893.0 2024-06-18
Enamine
EN300-2610511-0.05g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
0.05g
$816.0 2024-06-18
Enamine
EN300-2610511-2.5g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
2.5g
$1903.0 2024-06-18
Enamine
EN300-2610511-5.0g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
5.0g
$2816.0 2024-06-18
Enamine
EN300-2610511-0.5g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
0.5g
$933.0 2024-06-18
Enamine
EN300-2610511-10g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0
10g
$4176.0 2023-09-14
Enamine
EN300-2610511-1g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0
1g
$971.0 2023-09-14
Enamine
EN300-2610511-0.1g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
0.1g
$855.0 2024-06-18
Enamine
EN300-2610511-1.0g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
1.0g
$971.0 2024-06-18
Enamine
EN300-2610511-10.0g
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine
2230802-41-0 95%
10.0g
$4176.0 2024-06-18

rac-1-(1R,2R)-2-methoxycyclopentylpiperazine Related Literature

Additional information on rac-1-(1R,2R)-2-methoxycyclopentylpiperazine

Rac-1-(1R,2R)-2-Methoxycyclopentylpiperazine: A Comprehensive Overview

Rac-1-(1R,2R)-2-Methoxycyclopentylpiperazine (CAS No. 2230802-41-0) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopentane ring substituted with a methoxy group and its piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The stereochemistry of the compound, specifically the (1R,2R) configuration, plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of rac-1-(1R,2R)-2-methoxycyclopentylpiperazine involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in asymmetric synthesis have enabled the selective formation of the desired stereochemistry, making this compound a valuable tool in drug discovery. Its structure has been optimized to enhance bioavailability, metabolic stability, and target specificity, which are critical factors in the development of therapeutic agents.

One of the most notable applications of this compound is its role as a template for drug design. The cyclopentane ring provides rigidity to the molecule, while the methoxy group introduces electronic effects that can modulate the compound's interaction with biological targets. This makes it an ideal candidate for studying enzyme inhibition, particularly in the context of central nervous system (CNS) disorders such as epilepsy and neurodegenerative diseases.

Recent studies have highlighted the potential of rac-1-(1R,2R)-2-methoxycyclopentylpiperazine as a lead compound for developing GABA receptor modulators. These receptors are critical in regulating neuronal activity, and their dysregulation is implicated in various neurological conditions. The compound's ability to interact with GABA receptors without causing significant side effects has positioned it as a promising candidate for preclinical trials.

In addition to its pharmacological applications, this compound has also been utilized in the study of stereochemical effects on drug action. The (1R,2R) configuration ensures that the molecule adopts a specific conformation that is essential for its biological activity. Researchers have employed advanced computational techniques, such as molecular docking and dynamics simulations, to elucidate the relationship between the compound's structure and its function.

The development of efficient synthetic routes for rac-1-(1R,2R)-2-methoxycyclopentylpiperazine has been another area of active research. Traditional methods often involve multiple steps and harsh reaction conditions, which can limit scalability. However, recent innovations in catalytic asymmetric synthesis have provided more sustainable and cost-effective alternatives. These advancements have not only improved the production process but also opened new avenues for exploring related compounds with diverse structural features.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods enable precise determination of the compound's stereochemistry and purity, ensuring its suitability for both research and therapeutic applications.

In conclusion, rac-1-(1R,2R)-2-methoxycyclopentylpiperazine (CAS No. 2230802-41-0) stands out as a versatile molecule with significant potential in drug discovery and development. Its unique structure, combined with cutting-edge synthetic and analytical techniques, positions it at the forefront of modern medicinal chemistry research.

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